molecular formula C21H28N2O2 B7694227 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide

Cat. No. B7694227
M. Wt: 340.5 g/mol
InChI Key: UPQBRVSSWSXHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide, also known as C21H29N2O2, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide involves its ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme that is involved in the production of leukotrienes that cause inflammation. Additionally, the compound has been shown to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme that is involved in the production of ROS.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, the compound has been shown to reduce the levels of ROS and lipid peroxidation.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has several advantages and limitations for lab experiments. The compound has a high degree of selectivity for COX-2 and LOX, which makes it a useful tool for studying the role of these enzymes in inflammation. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal studies. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide include studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound could be studied for its potential use in the treatment of cancer. Further research could also be conducted to optimize the synthesis method of the compound and improve its solubility in water. Finally, the compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-hydroxy-7-methylquinoline with propargyl bromide to produce N-(2-bromoethyl)-2-hydroxy-7-methylquinoline. The second step involves the reaction of N-(2-bromoethyl)-2-hydroxy-7-methylquinoline with cyclohexanecarboxylic acid to produce N-(2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide. The final step involves the reaction of N-(2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide with propylamine to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has been studied for its potential therapeutic properties in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound has been studied for its potential use in the treatment of cancer.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylcyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-11-23(21(25)16-7-5-4-6-8-16)14-18-13-17-10-9-15(2)12-19(17)22-20(18)24/h9-10,12-13,16H,3-8,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQBRVSSWSXHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylcyclohexanecarboxamide

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